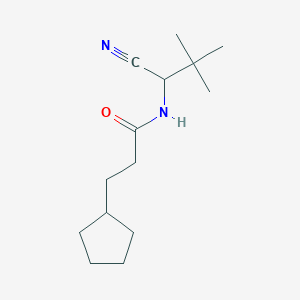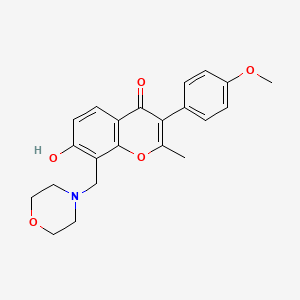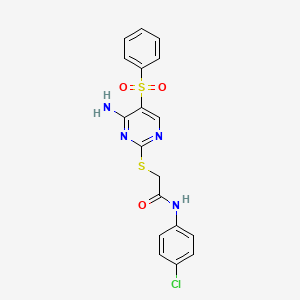
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mecanismo De Acción
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce the rewarding effects of cocaine in animal models. In addition, N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been found to have neuroprotective effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain. This can make it difficult to tease apart the specific effects of GABA inhibition.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide. One area of interest is its potential use in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is its potential use in the treatment of epilepsy, as it has been found to have neuroprotective effects in animal models. Finally, more research is needed to understand the specific effects of GABA inhibition in the brain, and how this can be harnessed for therapeutic applications.
Métodos De Síntesis
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2,2-dimethylpropanal, followed by cyanation and amidation reactions. The final product is a white crystalline solid with a melting point of 139-141°C.
Aplicaciones Científicas De Investigación
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)12(10-15)16-13(17)9-8-11-6-4-5-7-11/h11-12H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGFZIOMCFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)
![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)






![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
